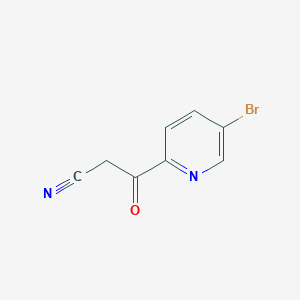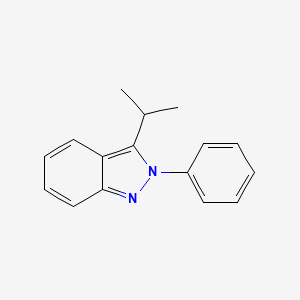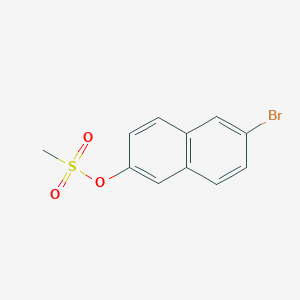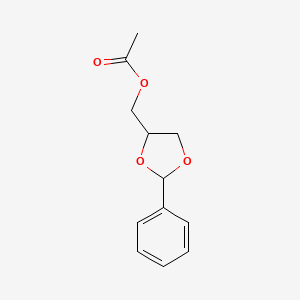
(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate
Übersicht
Beschreibung
(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its structural features, which include a phenyl group and an acetate ester, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate typically involves the acetalization of benzaldehyde with ethylene glycol, followed by esterification with acetic anhydride. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common, allowing for efficient catalysis and easy separation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and acetic acid.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
Oxidation: Benzaldehyde and acetic acid.
Reduction: (2-Phenyl-1,3-dioxolan-4-yl)methanol.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate involves its role as a protecting group. In organic synthesis, it forms stable acetals with carbonyl compounds, preventing unwanted reactions at the carbonyl site. The compound can be selectively deprotected under acidic conditions, allowing for controlled synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog without the phenyl group.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
(2-Methyl-1,3-dioxolan-4-yl)methyl acetate: A methyl-substituted analog with slightly different reactivity.
Uniqueness
(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate is unique due to its phenyl group, which imparts additional stability and reactivity. This makes it particularly useful in the synthesis of complex organic molecules where selective protection and deprotection of carbonyl groups are required .
Eigenschaften
IUPAC Name |
(2-phenyl-1,3-dioxolan-4-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)14-7-11-8-15-12(16-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIYJBJBWHEROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1COC(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282341 | |
| Record name | (2-phenyl-1,3-dioxolan-4-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4141-34-8 | |
| Record name | NSC25482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-phenyl-1,3-dioxolan-4-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
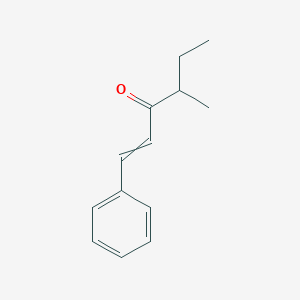
![N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine](/img/structure/B14006747.png)
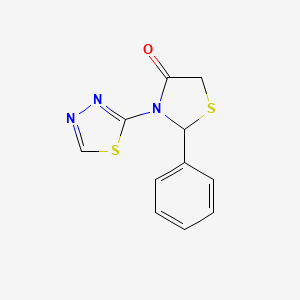


![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)
![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)

